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Cat. No.: B8605487 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of ferrous
hydroxide, Fe(OH)₂, a material of significant interest in various scientific and industrial fields,

including drug development, environmental science, and materials science. This document

details the structural parameters, experimental protocols for its characterization, and a logical

workflow for its analysis.

Introduction to Ferrous Hydroxide
Ferrous hydroxide, also known as iron(II) hydroxide, is an inorganic compound with the

chemical formula Fe(OH)₂. It typically appears as a white or greenish solid, which is highly

susceptible to oxidation.[1] The arrangement of atoms in its crystalline form dictates many of its

physical and chemical properties, making a thorough understanding of its crystal structure

crucial for its application and manipulation.

Crystal Structure of Ferrous Hydroxide
The most stable and commonly observed crystal structure of ferrous hydroxide is the brucite-

type structure.[1] This structure is analogous to that of magnesium hydroxide (Mg(OH)₂). It

consists of hexagonal layers of edge-sharing FeO₆ octahedra, with the layers held together by

van der Waals forces.
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The crystallographic data for the common brucite-type structure of ferrous hydroxide are

summarized in the table below. These parameters have been determined through experimental

techniques such as X-ray and neutron diffraction, and corroborated by computational studies.

Parameter Value Source

Crystal System Trigonal [2]

Space Group P-3m1 (No. 164) [2]

Lattice Parameters

a 3.24 Å [2]

c 4.49 Å [2]

Cell Volume 40.86 Å³ [2]

Formula Units (Z) 1

Calculated Density 3.65 g/cm³ [2]

Atomic Coordinates and Bond Distances
The atomic positions within the unit cell define the precise arrangement of the iron, oxygen,

and hydrogen atoms. The following table provides the fractional atomic coordinates for the

brucite-type structure of Fe(OH)₂.

Atom
Wyckoff
Position

x y z Source

Fe 1a 0 0 0 [2]

O 2d 1/3 2/3 0.772317 [2]

H 2d 1/3 2/3 0.556857 [2]

Key interatomic distances within the crystal structure are crucial for understanding the bonding

environment.
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Bond Distance (Å) Source

Fe-O 2.13 [2]

O-H 0.97 [2]

Polymorphism
While the brucite-type structure is the most common form of ferrous hydroxide, the existence

of other polymorphs is not well-documented in the scientific literature. Much of the research on

polymorphism in iron hydroxides has focused on the various forms of iron oxyhydroxide

(FeOOH), such as goethite, lepidocrocite, and akaganeite.[3] Further research may be required

to isolate and characterize other crystalline forms of Fe(OH)₂ under different synthesis

conditions.

Experimental Protocols for Crystal Structure
Analysis
The determination of the crystal structure of ferrous hydroxide relies on a combination of

synthesis of high-quality crystalline material and its characterization using diffraction

techniques.

Synthesis of Crystalline Ferrous Hydroxide
A common method for synthesizing ferrous hydroxide is through precipitation from an

aqueous solution.[1] Due to the high sensitivity of Fe(II) to oxidation, all steps should be

performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

Iron(II) salt (e.g., ferrous sulfate heptahydrate, FeSO₄·7H₂O)

Alkali hydroxide (e.g., sodium hydroxide, NaOH)

Deoxygenated deionized water

Procedure:
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Prepare a solution of the iron(II) salt in deoxygenated deionized water.

Prepare a separate solution of the alkali hydroxide in deoxygenated deionized water.

Slowly add the alkali hydroxide solution to the iron(II) salt solution with constant stirring. A

precipitate of ferrous hydroxide will form.

The reaction is: FeSO₄ + 2NaOH → Fe(OH)₂ + Na₂SO₄.[1]

Allow the precipitate to age in the mother liquor to improve crystallinity.

Filter the precipitate under an inert atmosphere.

Wash the precipitate with deoxygenated deionized water to remove any soluble impurities.

Dry the sample under vacuum or in a desiccator with a drying agent.

X-ray Diffraction (XRD) Analysis
Powder X-ray diffraction is the primary technique for determining the crystal structure of

polycrystalline materials like synthesized ferrous hydroxide.

Instrumentation:

Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å).

A sample holder suitable for air-sensitive materials.

Data Collection Parameters:

Voltage and Current: 40 kV and 40 mA.

Scan Range (2θ): 10° to 80°.

Step Size: 0.02°.

Scan Speed: 1°/minute.

Sample Preparation:
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The synthesized ferrous hydroxide powder should be gently ground to a fine, uniform

particle size.

The powder is then packed into an air-sensitive sample holder to prevent oxidation during

data collection.

Neutron Diffraction Analysis
Neutron diffraction provides complementary information to XRD, particularly in locating light

atoms like hydrogen.[4]

Instrumentation:

A neutron diffractometer at a research reactor or spallation source.

A sample container suitable for powder neutron diffraction.

Data Collection Parameters:

Wavelength: A monochromatic neutron beam with a wavelength around 1.5-2.5 Å is typically

used.

Detector: A position-sensitive detector or a bank of detectors is used to collect the diffracted

neutrons over a wide angular range.

Data Collection Time: Can range from several hours to a day, depending on the neutron flux

and sample scattering cross-section.

Sample Preparation:

A larger sample size (typically a few grams) is required for neutron diffraction compared to

XRD.

The sample is loaded into a vanadium can, which is a common sample holder for neutron

powder diffraction due to its low coherent scattering cross-section.

Data Analysis: Rietveld Refinement
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The Rietveld method is a powerful technique for analyzing powder diffraction data (both XRD

and neutron).[5][6] It involves fitting a calculated diffraction pattern, based on a structural

model, to the experimental data.

Rietveld Refinement Workflow for Ferrous Hydroxide
The following diagram illustrates the typical workflow for Rietveld refinement of ferrous
hydroxide diffraction data.
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Caption: Workflow for Rietveld refinement of ferrous hydroxide diffraction data.
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Conclusion
The crystal structure of ferrous hydroxide is well-established as the brucite-type,

characterized by a trigonal crystal system and the space group P-3m1. Its structural

parameters can be accurately determined through a combination of careful synthesis and

advanced diffraction techniques, with Rietveld refinement being a key data analysis method.

This technical guide provides researchers, scientists, and drug development professionals with

the fundamental knowledge and experimental framework necessary for the in-depth analysis of

ferrous hydroxide's crystal structure, which is essential for understanding and harnessing its

properties in various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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